8-[(5-bromothiophen-2-yl)sulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
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Overview
Description
The compound contains several functional groups including a bromothiophene, a sulfonyl group, a 1,2,3-triazole, and an azabicyclo[3.2.1]octane. These groups could potentially confer a variety of chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the azabicyclo[3.2.1]octane core. Detailed structural analysis would typically involve spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromothiophene and sulfonyl groups, which are electrophilic and could potentially undergo various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a triazole ring could improve its pharmacokinetics, pharmacological, and toxicological properties .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Synthesis of cis- and trans-2-alkyl-2-aryl-(1,3-oxathiolane-5-methanols and 1,3-dioxolane-4-methanethiols : Reactions of aromatic ketones with 3-mercapto-1,2-propanediol under the catalytic influence of a sulfonic acid lead to the production of these compounds, a process relevant in creating various heterocyclic scaffolds including those similar to the structure (Upadhyaya & Bauer, 1992).
Oligomerization of Bicyclic Oxalactam : The oligomerization of bicyclic oxalactam, a compound structurally similar to 8-azabicyclo[3.2.1]octane, was studied using acid catalysts, highlighting a method for creating oligomers from complex bicyclic structures (Hashimoto & Sumitomo, 1984).
Synthesis in Tropane Alkaloids
- Enantioselective Construction of the 8-Azabicyclo[3.2.1]octane Scaffold : This scaffold, a core component of tropane alkaloids, has been synthesized in a stereoselective manner. The research is vital for understanding the synthesis of complex molecules that include the 8-azabicyclo[3.2.1]octane structure (Rodríguez et al., 2021).
Azabicyclic Compounds in Chemical Synthesis
Synthesis of Bridged Azabicyclic Compounds : Studies on the radical translocation reactions of various piperidines have been conducted to synthesize 8-azabicyclo[3.2.1]octane, demonstrating techniques relevant to the synthesis of complex bicyclic structures (Ikeda et al., 1996).
Functionalized 2,8-Diheterobicyclo[3.2.1]octanes : This research explores the synthesis and reactivity of such compounds, highlighting their significance in organic synthesis and their presence in biologically active natural products (Flores & Díez, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
8-(5-bromothiophen-2-yl)sulfonyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O2S2/c14-12-3-4-13(21-12)22(19,20)18-9-1-2-10(18)8-11(7-9)17-6-5-15-16-17/h3-6,9-11H,1-2,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNSCCWGNPRLIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=C(S3)Br)N4C=CN=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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